The Physicochemical and Organoleptic Blueprint of (2E,6Z)-nona-2,6-dien-1-ol: A Technical Guide for Formulation Scientists
The Physicochemical and Organoleptic Blueprint of (2E,6Z)-nona-2,6-dien-1-ol: A Technical Guide for Formulation Scientists
As a Senior Application Scientist in fragrance and flavor chemistry, I approach the characterization of volatile organic compounds not merely as a collection of static data points, but as dynamic systems governed by thermodynamic and stereochemical principles. (2E,6Z)-nona-2,6-dien-1-ol (CAS: 28069-72-9), commonly known as violet leaf alcohol or cucumber alcohol, is a prime example of a high-impact, structurally sensitive aroma chemical[1].
This whitepaper provides an in-depth analysis of its physical properties, thermodynamic behavior (specifically boiling point dynamics), and the self-validating synthetic workflows required to isolate and utilize this molecule effectively in commercial drug development and cosmetic formulations.
Physicochemical Architecture & Thermodynamic Profiling
(2E,6Z)-nona-2,6-dien-1-ol is a primary allylic alcohol characterized by a nine-carbon aliphatic chain containing two double bonds with distinct stereochemistry: a trans (E) geometry at the C2 position and a cis (Z) geometry at the C6 position[1].
The Causality of Boiling Point Dynamics
The boiling point of a compound is a direct reflection of its intermolecular forces—in this case, hydrogen bonding from the terminal hydroxyl group and London dispersion forces along the hydrocarbon backbone. At atmospheric pressure (760 mmHg), the boiling point of (2E,6Z)-nona-2,6-dien-1-ol is theoretically projected between 196.00 °C and 207.1 °C[2].
However, in practical laboratory and industrial settings, distilling this compound at atmospheric pressure is a critical error. The diene system is highly susceptible to thermal degradation. Exposing the molecule to temperatures near 200 °C induces:
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Stereochemical Isomerization: The activation energy for cis-trans shifts is breached, leading to a loss of the specific (2E,6Z) geometry, which destroys its unique organoleptic profile[3].
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Double Bond Migration: The double bonds can migrate up and down the aliphatic chain to form more thermodynamically stable conjugated systems[3].
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Retro-Aldol Condensation: At extreme pH or thermal stress, aqueous systems containing these structures can degrade into shorter-chain aldehydes like heptanal[3].
The Solution: To preserve structural integrity, the boiling point must be depressed using vacuum distillation. By lowering the system pressure to 12 mmHg (approx. 1.5 kPa), the boiling point is safely reduced to 96.00 – 100.00 °C [2],[4].
Quantitative Data Summary
To facilitate rapid formulation decisions, the core physicochemical parameters are summarized below:
| Property | Value | Causality / Relevance |
| Molecular Weight | 140.22 g/mol [1] | Dictates volatility and vapor pressure. |
| Boiling Point (760 mmHg) | ~196.00 – 207.1 °C[2] | Theoretical reference; causes thermal degradation. |
| Boiling Point (12 mmHg) | 96.00 – 100.00 °C[2] | Operational standard for purification. |
| Specific Gravity (25 °C) | 0.862 – 0.873 g/cm³[4] | Critical for volumetric dosing in formulations. |
| Refractive Index (20 °C) | 1.462 – 1.469[3] | Used for rapid purity validation. |
| Flash Point (TCC) | 80.00 °C – 104.00 °C[3] | Determines safety protocols for storage and transport. |
| Odor Threshold (Air) | ~ 50 ppb[3] | Explains the necessity of extreme dilution in use. |
Synthetic Workflow & Structural Rearrangement
The synthesis of (2E,6Z)-nona-2,6-dien-1-ol is a masterclass in controlled organic transformations. The most reliable industrial and laboratory pathway begins with a natural precursor, (Z)-3-hexen-1-ol (leaf alcohol), and utilizes a Grignard addition followed by an acid-catalyzed allylic rearrangement[5].
Mechanistic Pathway
Synthesis pathway of (2E,6Z)-nona-2,6-dien-1-ol via Grignard addition and allylic rearrangement.
Protocol 1: Self-Validating Synthesis of (2E,6Z)-nona-2,6-dien-1-ol
Note: This protocol incorporates built-in validation steps to ensure stereochemical fidelity.
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Halogenation: React (Z)-3-hexen-1-ol with Phosphorus tribromide ( PBr3 ) at 0 °C in an inert atmosphere to yield (Z)-1-bromo-3-hexene.
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Validation: Run Thin-Layer Chromatography (TLC). The disappearance of the broad hydroxyl stretch in an intermediate IR scan confirms complete halogenation.
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Grignard Preparation: Add the (Z)-1-bromo-3-hexene dropwise to magnesium turnings in anhydrous diethyl ether to form the Grignard reagent[5].
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Nucleophilic Addition: Slowly introduce acrolein to the Grignard reagent at -10 °C. Quench with saturated aqueous NH4Cl . This yields the secondary alcohol, 1,6-nonadien-3-ol[5].
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Allylic Rearrangement (The Critical Step): Treat the 1,6-nonadien-3-ol with dilute aqueous sulfuric acid ( H2SO4 ).
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Causality: The acid protonates the secondary hydroxyl group, creating a leaving group. The resulting allylic carbocation undergoes a 1,3-shift, captured by water at the primary carbon. This rearrangement is thermodynamically driven to form the more stable trans (2E) alkene at the newly formed internal double bond, resulting in the final (2E,6Z)-nona-2,6-dien-1-ol[5].
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Validation: Confirm the structural shift via 1H NMR. The shift of the oxygen-adjacent protons from a secondary carbon environment to a primary carbon environment ( ∼ 4.1 ppm) is diagnostic.
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Isolation & Boiling Point Determination
To isolate the synthesized molecule without triggering the thermal degradation discussed in Section 1, a strict vacuum distillation protocol is required.
Vacuum fractional distillation workflow for isolating pure (2E,6Z)-nona-2,6-dien-1-ol.
Protocol 2: Vacuum Distillation Workflow
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Apparatus Assembly: Assemble a short-path distillation setup equipped with a Vigreux column to provide sufficient theoretical plates for isomer separation.
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System Evacuation: Apply a vacuum pump equipped with a digital manometer. Stabilize the internal pressure precisely at 12 mmHg (1.5 kPa)[4].
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Thermal Ramping: Submerge the boiling flask in a silicone oil bath. Gradually increase the temperature. Causality: Gradual heating prevents "bumping" and ensures that lower-boiling impurities (unreacted acrolein or ether remnants) are stripped off first.
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Fraction Collection: Monitor the vapor temperature at the distillation head. Discard the fore-run. Collect the main fraction strictly when the vapor temperature plateaus between 96.00 °C and 100.00 °C [2].
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Final Validation: Inject a 1 μL sample of the collected fraction into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID). A single peak representing >98% of the total area validates the purity of the target isomer.
Organoleptic Profiling & Receptor Mechanics
From a sensory perspective, (2E,6Z)-nona-2,6-dien-1-ol is exceptionally potent. Uncovered initially by Ruzicka in 1935 as a constituent of violet leaves[3], it possesses an intensely heavy-fatty, green odor reminiscent of cucumber and melon[4].
The causality behind its extreme potency (odor threshold of ∼ 50 ppb[3]) lies in its precise stereochemistry. The specific spatial arrangement of the (2E) and (6Z) double bonds allows the molecule to act as a highly specific ligand for human olfactory G-protein coupled receptors (GPCRs). Once bound, it triggers a rapid accumulation of cyclic AMP (cAMP), leading to ion channel opening and olfactory neuron depolarization. Because of this high receptor affinity, formulation scientists must use it in extreme dilutions; otherwise, the delicate "violet leaf" note becomes overwhelmingly fatty and solvent-like.
